

# A Guide to the Reproducibility and Replicability of the IMPAACT P1060 Trial

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive overview of the International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study, with a focus on the principles of reproducibility and replicability of its findings. The target audience for this guide includes researchers, scientists, and drug development professionals interested in pediatric HIV treatment and clinical trial design.

The IMPAACT P1060 trial was a significant phase II randomized controlled trial that compared the efficacy and safety of two types of antiretroviral therapy (ART) regimens in HIV-infected infants and young children: a non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen and a protease inhibitor (PI)-based regimen.[1][2] The study's findings have been influential in shaping treatment guidelines for this vulnerable population.[2]

## Understanding Reproducibility and Replicability in Clinical Research

Before delving into the specifics of the P1060 trial, it is crucial to understand the concepts of reproducibility and replicability.[3]

• Reproducibility refers to the ability to obtain the same results as an original study by using the same data and analysis methods.[3][4] In the context of the P1060 trial, this would involve re-analyzing the original trial data to verify the reported outcomes.



Replicability is the ability to achieve consistent results when a new study is conducted with
different participants and often in a different setting, but following the same experimental
protocol as the original study.[3][4] For the P1060 trial, a replication study would involve a
new cohort of HIV-infected infants treated with the same ART regimens to see if the
outcomes are similar.

Achieving both reproducibility and replicability is a cornerstone of scientific evidence.[3]

### **Experimental Protocol of the IMPAACT P1060 Trial**

The P1060 trial was designed as a phase II, randomized, controlled trial with two parallel cohorts of HIV-infected infants and children between 2 months and 36 months of age who were eligible for ART.[1] The study aimed to compare the rates of treatment failure between an NNRTI-based regimen and a PI-based regimen.[1]

### Study Arms:

- NNRTI-based regimen: This arm utilized nevirapine (NVP) in combination with a nucleoside reverse transcriptase inhibitor backbone of zidovudine and lamivudine.[2]
- PI-based regimen: This arm utilized lopinavir/ritonavir (LPV/r) with the same nucleoside reverse transcriptase inhibitor backbone.

The trial also stratified participants based on their prior exposure to single-dose NVP for the prevention of mother-to-child transmission.[2] The primary endpoint was treatment failure at 24 weeks.[1] The study was later extended (Version 5.0) to assess long-term safety, tolerability, and virologic failure rates.[1]

# Data Presentation: Comparison of Treatment Regimens

The key findings of the IMPAACT P1060 trial demonstrated the superiority of the lopinavir/ritonavir (LPV/r)-based regimen over the nevirapine (NVP)-based regimen in terms of virologic outcomes.[2]



| Outcome Measure                                    | NVP-Based Regimen  | LPV/r-Based Regimen      |
|----------------------------------------------------|--------------------|--------------------------|
| Virologic Failure or Death (by 12 months)          | Higher incidence   | Lower incidence[2]       |
| CD4 Percentage (CD4%)                              | Marginally favored | -[2]                     |
| Growth (Weight-for-age and Height-for-age z-score) | Marginally favored | -[2]                     |
| Long-term (5-year) Outcome                         | Inferior           | Confirmed superiority[2] |

## **Experimental Workflow and Logical Relationships**

The following diagram illustrates the logical flow of the IMPAACT P1060 clinical trial, from patient enrollment to the assessment of outcomes.





Click to download full resolution via product page

Caption: Logical workflow of the IMPAACT P1060 clinical trial.



Check Availability & Pricing

## **Signaling Pathways in HIV Treatment**

While "P1060" itself does not have a signaling pathway, the drugs used in the trial, nevirapine and lopinavir/ritonavir, target specific steps in the HIV replication cycle. The diagram below illustrates the general mechanism of action for NNRTIs and PIs.



Click to download full resolution via product page

Caption: Mechanism of action for NNRTIs and Protease Inhibitors in the HIV lifecycle.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. P1060 / NNRTI-Based vs. PI-Based ART in Infants Exposed/Not Exposed to NVP for PMTCT [impaactnetwork.org]



- 2. Nevirapine- Versus Lopinavir/Ritonavir-Based Antiretroviral Therapy in HIV-Infected Infants and Young Children: Long-term Follow-up of the IMPAACT P1060 Randomized Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reproducibility and Replicability | Program for Open Scholarship and Education [pose.open.ubc.ca]
- 4. Understanding Reproducibility and Replicability Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Guide to the Reproducibility and Replicability of the IMPAACT P1060 Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215913#p-1060-reproducibility-and-replicability-of-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com